molecular formula C9H11ClN2 B1479308 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine CAS No. 2090399-93-0

4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine

Cat. No. B1479308
CAS RN: 2090399-93-0
M. Wt: 182.65 g/mol
InChI Key: KWTYPVQIIIZINA-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical form of “4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine” is a powder . It has a molecular weight of 182.65 g/mol.

Scientific Research Applications

Structural and Electronic Properties

The pyrimidine ring, a core structure in 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine, is widely recognized for its significance due to its presence in DNA and RNA as nitrogenous bases. The study of thiopyrimidine derivatives, which share a structural resemblance with the compound , reveals their importance in medicine and nonlinear optics (NLO). For example, the structural parameters, electronic properties, and NLO characteristics of various thiopyrimidine derivatives have been explored using density functional theory (DFT) and time-dependent DFT (TDDFT) analyses. These studies highlight the potential of pyrimidine derivatives for optoelectronic applications due to their considerable NLO activity, suggesting similar potential for 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine derivatives (Hussain et al., 2020).

Synthesis and Biological Applications

The synthesis of novel compounds based on pyrimidine structures, including those with substitutions that might resemble 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine, has been reported. These compounds exhibit various biological activities, which may include antimicrobial, antifungal, and antitumor effects. For instance, the creation of pyrimidine-based Schiff base of isoniazid and its evaluation for antimicrobial and antituberculosis activity demonstrates the diverse pharmacological potential of pyrimidine derivatives (Soni & Patel, 2017). Such studies imply that specific modifications to the pyrimidine core, like those in 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine, can lead to compounds with significant biological relevance.

Corrosion Inhibition

Research into the use of pyrimidine derivatives as corrosion inhibitors for metals in acidic environments provides insight into industrial applications. For example, the efficacy of certain pyrimidinic Schiff bases in preventing corrosion of mild steel in hydrochloric acid solutions has been explored, indicating that pyrimidine compounds can effectively protect metals from corrosion, suggesting potential industrial applications for 4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine derivatives in materials science (Ashassi-Sorkhabi et al., 2005).

Safety and Hazards

The safety information for “4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine” indicates that it has several hazard statements including H302, H315, H319, H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-2-methyl-6-(2-methylprop-1-enyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-6(2)4-8-5-9(10)12-7(3)11-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWTYPVQIIIZINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-methyl-6-(2-methylprop-1-en-1-yl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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